GRI977143

LPA2 receptor pharmacology agonist potency GPCR signaling

Selective LPA2 agonist (EC50 3.3 μM) with no cross-activity on LPA1/3/4/5/6. Validated radiomitigator (8.5 Gy, 10 mg/kg IP). Standard for apoptosis rescue in chemo/radiation models. Compare with pan-agonist OTP to delineate LPA2-specific signaling. Essential for asthma models vs. antagonist H2L5186303. Use at 10 μM for cytoprotection in LPA2+ cells.

Molecular Formula C22H17NO4S
Molecular Weight 391.4 g/mol
CAS No. 325850-81-5
Cat. No. B1672144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRI977143
CAS325850-81-5
SynonymsGRI977143;  GRI-977143;  GRI 977143.
Molecular FormulaC22H17NO4S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
InChIInChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27)
InChIKeyGMVZUCHUOYUMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GRI977143 (CAS 325850-81-5): A Selective Non-Lipid LPA2 Agonist for Apoptosis and Radiation Injury Research


GRI977143 is a synthetic, non-lipid small molecule that functions as a selective agonist of the lysophosphatidic acid 2 (LPA2) G protein-coupled receptor [1]. It was discovered through virtual screening efforts to identify drug-like LPA2 modulators [2]. The compound has been characterized for its ability to inhibit apoptosis, promote cell survival signaling, and mitigate radiation-induced injury both in vitro and in vivo [3].

Why Substituting GRI977143 with Other LPA Receptor Agonists Compromises Experimental Specificity


The lysophosphatidic acid (LPA) receptor family comprises six subtypes (LPA1-6) with distinct and sometimes opposing physiological roles. Broad-spectrum agonists like the endogenous ligand LPA 18:1 or the synthetic mimic octadecenyl thiophosphate (OTP) activate multiple receptor subtypes, confounding interpretation of results [1]. Even among non-lipid LPA2-preferring agonists identified from the same virtual screen, significant differences in potency and signaling efficiency exist [2]. Furthermore, the functional consequence of targeting LPA2 is highly context-dependent, as demonstrated by the opposing effects of agonists versus antagonists in disease models [3]. Therefore, substitution of GRI977143 with a different LPA2 modulator without rigorous justification introduces substantial experimental variability and risks invalidating mechanistic conclusions.

Quantitative Differentiation of GRI977143 from LPA2 Modulator Comparators


GRI977143 Exhibits 3-Fold Higher Potency at LPA2 than the Weaker Agonist NSC12404

GRI977143 activates the LPA2 receptor with an EC50 of 3.3 μM, which is approximately 3-fold more potent than the structurally related non-lipid agonist NSC12404 (EC50 = 9.5 μM) identified from the same virtual screening campaign [1]. This difference in potency is substantial enough to impact effective concentration ranges in cellular assays, with GRI977143 achieving maximal receptor activation at lower concentrations, thereby reducing the risk of off-target effects associated with higher compound loading.

LPA2 receptor pharmacology agonist potency GPCR signaling

GRI977143 Demonstrates Superior Receptor Subtype Selectivity Over the Broad-Spectrum Agonist OTP

While the synthetic lipid agonist octadecenyl thiophosphate (OTP) is highly effective in protecting animals from radiation injury, it activates multiple LPA GPCR subtypes including LPA1, LPA2, and LPA3, thereby complicating assignment of observed effects to a specific receptor [1]. In contrast, GRI977143 does not activate LPA1, LPA3, LPA4, LPA5, or LPA6 at concentrations up to 10 μM [2], representing a >3-fold selectivity window over its LPA2 EC50 (3.3 μM). This clean selectivity profile enables unambiguous interrogation of LPA2-specific biology without the confounding influence of other LPA receptor subtypes.

LPA receptor selectivity GPCR pharmacology radioprotection

GRI977143 Reduces Doxorubicin-Induced Caspase Activation by 51% in LPA2-Expressing Cells

In mouse embryonic fibroblasts (MEFs) transduced with the LPA2 receptor, treatment with GRI977143 (10 μM) reduced doxorubicin (Adriamycin)-induced activation of caspases 3 and 7 by 51% compared to untreated controls [1]. This antiapoptotic effect was absent in vector-transduced control MEFs lacking LPA2 expression, confirming that the protective action is mediated specifically through the LPA2 receptor [1]. This quantitative reduction in apoptotic signaling provides a clear benchmark for evaluating GRI977143's efficacy in cellular models of chemotherapy-induced apoptosis.

apoptosis inhibition chemoprotection caspase assay

GRI977143 Rescues Mice from Lethal Irradiation When Administered 24 Hours Post-Exposure

GRI977143 demonstrates significant in vivo radiomitigative efficacy. In a murine model of total body irradiation (TBI), administration of GRI977143 (10 mg/kg, i.p.) 24 hours after exposure to an otherwise lethal dose of γ-irradiation (8.5 Gy) resulted in significant improvement in survival compared to vehicle-treated controls [1]. This post-exposure efficacy is a critical feature distinguishing radiomitigators (administered after exposure) from radioprotectors (administered before exposure). In contrast, many other experimental LPA2 agonists have not been validated for post-exposure efficacy in this stringent in vivo model [2].

radiomitigation in vivo efficacy radiation injury

GRI977143 Shows Opposing Functional Effects to the LPA2 Antagonist H2L5186303 in Allergic Asthma Models

In an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, the LPA2 antagonist H2L5186303 and agonist GRI977143 produced distinct and temporally differentiated therapeutic effects. H2L5186303 showed strong suppressive efficacy when administered before OVA sensitization and challenge, whereas GRI977143 demonstrated significant suppression only when administered before the OVA challenge [1]. This differential efficacy profile underscores that LPA2 receptor modulation is not unidirectional; the choice between an agonist (GRI977143) and an antagonist (H2L5186303) fundamentally alters the experimental outcome depending on the timing of intervention [1].

allergic asthma LPA2 pharmacology in vivo disease model

GRI977143 Interacts with a Unique Receptor Residue (Trp5.40) Distinguishing It from Other Non-Lipid Agonists

Molecular docking studies reveal that GRI977143 makes a unique interaction with the Trp5.40 residue in the LPA2 receptor binding pocket, a contact not observed with other non-lipid agonists such as NSC12404 (which interacts with Thr2.64) or H2L5828102 (which interacts with Leu7.32, Thr2.64, and Ser270) [1]. This distinct binding mode may contribute to the observed differences in signaling efficacy and potency among these structurally related compounds, suggesting that GRI977143 occupies a unique conformational space within the LPA2 ligand recognition site [1].

molecular pharmacology GPCR binding mode structure-activity relationship

Validated Research Applications for GRI977143 Based on Quantitative Evidence


LPA2-Specific Pharmacological Validation in GPCR Signaling Studies

GRI977143 is the optimal tool compound for experiments requiring selective activation of the LPA2 receptor subtype without confounding activity at LPA1, LPA3, LPA4, LPA5, or LPA6. Its >3-fold selectivity window (EC50 3.3 μM vs. no activation at ≤10 μM on other LPA receptors) [1] ensures that observed cellular responses can be confidently attributed to LPA2. Use GRI977143 in calcium mobilization assays, ERK1/2 phosphorylation studies, or cAMP modulation experiments to establish LPA2-specific signaling signatures. For comparative pharmacology, contrast GRI977143 effects with the broad-spectrum agonist OTP to delineate LPA2-specific versus pan-LPA receptor contributions [2].

In Vitro Modeling of Chemotherapy-Induced Apoptosis and Cytoprotection

GRI977143 provides a validated positive control for antiapoptotic signaling in cellular models of chemotherapy-induced cell death. Based on its demonstrated 51% reduction in doxorubicin-induced caspase 3/7 activation in LPA2-expressing MEFs [3], researchers can employ GRI977143 (10 μM) to benchmark cytoprotective efficacy in their own cell systems. This application is particularly relevant for studies investigating intestinal epithelial cell protection (IEC-6 cells) or evaluating the role of LPA2 signaling in mitigating the gastrointestinal side effects of chemotherapeutic agents [4]. Ensure that target cells express LPA2, as the protective effect is receptor-dependent.

In Vivo Radiomitigation Research Using Murine Total Body Irradiation Models

GRI977143 is a validated radiomitigator for use in murine models of acute radiation syndrome. Its demonstrated ability to rescue mice from lethal γ-irradiation (8.5 Gy) when administered 24 hours post-exposure [5] makes it a critical reference compound for radiation countermeasure development. Researchers should adopt the established protocol: C57BL/6 mice, 8.5 Gy total body irradiation, followed by intraperitoneal administration of GRI977143 (10 mg/kg) 24 hours later. Survival monitoring and analysis of intestinal crypt cell apoptosis serve as primary endpoints [5]. GRI977143 can also be used to investigate bystander apoptosis inhibition by testing its ability to block cell death induced by conditioned medium from irradiated cells [5].

LPA2 Agonist Reference Standard for Allergic Asthma and Inflammatory Disease Models

For researchers investigating the role of LPA2 signaling in allergic inflammation and asthma, GRI977143 serves as the definitive agonist reference standard. The compound has been directly compared against the LPA2 antagonist H2L5186303 in an OVA-induced allergic asthma model, establishing clear differential efficacy profiles [6]. Based on this evidence, GRI977143 should be administered before antigen challenge (rather than before sensitization) to observe suppression of airway hyperresponsiveness and inflammatory cell infiltration. This application is essential for studies aiming to resolve the controversial and context-dependent roles of LPA2 in asthmatic responses [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRI977143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.